

cross-reactivity of N-(4-Amino-3-methylphenyl)methanesulfonamide with other enzymes

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Compound of Interest

Compound Name: *N-(4-Amino-3-methylphenyl)methanesulfonamide*

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Comparative Analysis of Kinase Cross-Reactivity: A Focus on Pazopanib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **N-(4-Amino-3-methylphenyl)methanesulfonamide**, a molecule structurally related to the multi-targeted tyrosine kinase inhibitor, Pazopanib (GW786034). Due to the limited public data on the specific compound **N-(4-Amino-3-methylphenyl)methanesulfonamide**, this guide will focus on the well-characterized cross-reactivity profile of Pazopanib, offering insights into the off-target effects and broader enzymatic inhibition profile of related chemical structures. Pazopanib is a potent inhibitor of several receptor tyrosine kinases (RTKs) and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.^[1] Understanding its cross-reactivity is crucial for predicting potential side effects and identifying new therapeutic applications.

Quantitative Analysis of Enzyme Inhibition

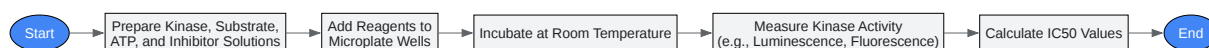
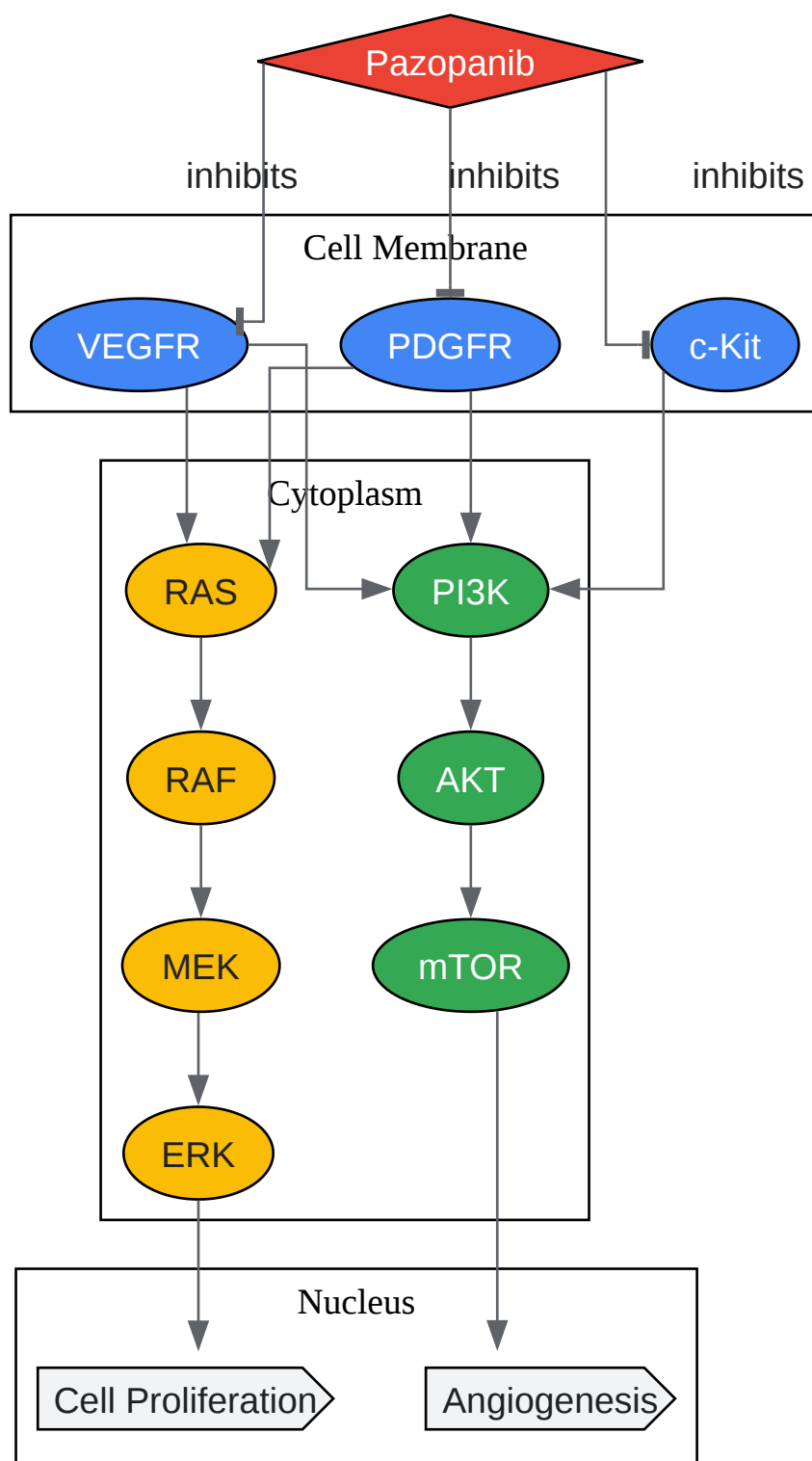
The following table summarizes the inhibitory activity of Pazopanib against a panel of key tyrosine kinases. The data, presented as IC50 values (the concentration of an inhibitor required

for 50% inhibition in vitro), demonstrates the multi-targeted nature of Pazopanib, with high potency against VEGFRs and other related kinases.

Enzyme Target	IC50 (nM)	Reference
VEGFR-1	10	[2]
VEGFR-2	30	[2]
VEGFR-3	47	[2]
PDGFR β	84	[2]
c-Kit	74	[2]
FGF-R1	140	[2]
c-fms	146	[2]

Signaling Pathways and Drug Mechanism

Pazopanib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and tumor growth.[\[1\]](#) By blocking the phosphorylation of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases, Pazopanib disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[\[1\]](#)



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References

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